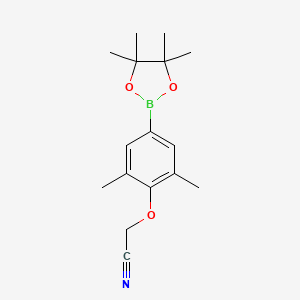
Ethyl 6-(2,3-difluorophenyl)picolinate
Descripción general
Descripción
Ethyl 6-(2,3-difluorophenyl)picolinate is a chemical compound with the CAS Number: 1261831-63-3. It has a molecular weight of 263.24 and its IUPAC name is ethyl 6-(2,3-difluorophenyl)-2-pyridinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C14H11F2NO2/c1-2-19-14(18)12-8-4-7-11(17-12)9-5-3-6-10(15)13(9)16/h3-8H,2H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.24 . Its physical and chemical properties would depend on factors such as its purity and the conditions under which it is stored. For instance, it is recommended to be stored sealed and in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Ethyl 6-(2,3-difluorophenyl)picolinate is used in the synthesis of various heterocyclic compounds. For example, picolinic acid 1-oxide, a related compound, is transformed through a series of reactions involving esterification, hydrolysis, and condensation, leading to the synthesis of camptothecin analogues, which are significant in medicinal chemistry (Kametani, 1970).
Intermediate in Biological Active Compounds Synthesis
Ethyl 4-(4-nitrophenoxy) picolinate, a derivative of ethyl picolinate, serves as an important intermediate in the synthesis of many biologically active compounds. This compound is synthesized from 2-picoliniacid, demonstrating the role of picolinate derivatives in creating biologically significant molecules (Xiong et al., 2019).
Purification Processes in Chemical Industry
In the chemical industry, ethyl picolinate derivatives are used in purification processes. For instance, nonporous adaptive crystals of pillararenes, which can selectively adsorb certain impurities while sparing compounds like 2,6-Lutidine, demonstrate the utility of picolinate derivatives in enhancing the purity of industrial chemicals (Wang et al., 2022).
Electronic and Phosphorescence Properties in OLEDs
Ethyl picolinate derivatives are investigated for their role in tuning the electronic and phosphorescence properties of blue-emitting iridium(III) complexes. These complexes are crucial in the development of organic light-emitting diodes (OLEDs), demonstrating the compound's significance in advanced material science (Li et al., 2015).
Formation of Metal Complexes
Ethyl picolinate forms complexes with various divalent metal thiocyanates, chlorides, bromides, and perchlorates. These complexes have applications in coordination chemistry and potentially in catalysis and material science (Paul et al., 1974).
Propiedades
IUPAC Name |
ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c1-2-19-14(18)12-8-4-7-11(17-12)9-5-3-6-10(15)13(9)16/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDIUBHOTWAKDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716701 | |
| Record name | Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261831-63-3 | |
| Record name | Ethyl 6-(2,3-difluorophenyl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methoxy-3-[4-(piperidinocarbonyl)phenyl]benzoic acid](/img/structure/B582346.png)



![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)



